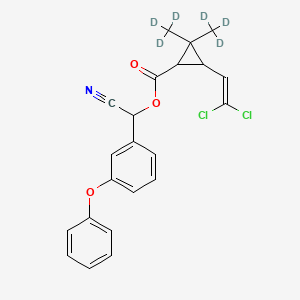
trans-Cypermethrin D6 (dimethyl D6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Cypermethrin D6 (dimethyl D6): is a deuterated compound of trans-Cypermethrin, a synthetic pyrethroid pesticide. It is primarily used in large-scale commercial agricultural applications to control pests. The deuterated form, trans-Cypermethrin D6, is often utilized in scientific research due to its stable isotope labeling, which aids in various analytical and experimental processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin D6 involves the deuteration of trans-CypermethrinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of trans-Cypermethrin D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .
Análisis De Reacciones Químicas
Types of Reactions: trans-Cypermethrin D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Aplicaciones Científicas De Investigación
trans-Cypermethrin D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of trans-Cypermethrin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of trans-Cypermethrin.
Industry: Applied in environmental studies to monitor the presence and degradation of trans-Cypermethrin in various ecosystems .
Mecanismo De Acción
The mechanism of action of trans-Cypermethrin D6 is similar to that of trans-Cypermethrin. It acts on the nervous system of pests by disrupting the normal function of sodium channels. This disruption leads to prolonged nerve impulses, causing paralysis and eventually death of the pest. The deuterated form, trans-Cypermethrin D6, is used in research to study these mechanisms in greater detail due to its enhanced stability and traceability .
Comparación Con Compuestos Similares
Cypermethrin: A non-deuterated form of trans-Cypermethrin, widely used as a pesticide.
alpha-Cypermethrin: Another synthetic pyrethroid with similar applications but different stereochemistry.
beta-Cypermethrin: A stereoisomer of Cypermethrin with distinct biological activity
Uniqueness of trans-Cypermethrin D6: The uniqueness of trans-Cypermethrin D6 lies in its deuterated nature, which provides enhanced stability and traceability in scientific research. This makes it a valuable tool for studying the environmental fate, metabolic pathways, and toxicological effects of trans-Cypermethrin .
Propiedades
Fórmula molecular |
C22H19Cl2NO3 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i1D3,2D3 |
Clave InChI |
KAATUXNTWXVJKI-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |
SMILES canónico |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















